2,6-Di-tert-butylcyclohexanone
Description
2,6-Di-tert-butylcyclohexanone is a cyclohexanone derivative featuring two bulky tert-butyl groups at the 2 and 6 positions of the cyclohexane ring. The tert-butyl substituents induce significant steric hindrance, which profoundly influences the compound’s reactivity, isomer distribution, and physical properties. For instance, steric effects can restrict access to the carbonyl group, reducing nucleophilic attack rates compared to less hindered analogues .
Properties
CAS No. |
41802-13-5 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
2,6-ditert-butylcyclohexan-1-one |
InChI |
InChI=1S/C14H26O/c1-13(2,3)10-8-7-9-11(12(10)15)14(4,5)6/h10-11H,7-9H2,1-6H3 |
InChI Key |
BTNIGSUBTBPFBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCCC(C1=O)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Steric and Electronic Effects
A key distinction between 2,6-Di-tert-butylcyclohexanone and its analogues lies in the substituent bulk and electronic contributions:
Key Findings :
- The tert-butyl groups in this compound impose greater steric hindrance than methyl or benzylidene substituents, leading to slower reaction kinetics in nucleophilic additions or reductions .
- Benzylidene-substituted analogues (e.g., ) exhibit extended π-conjugation, which enhances UV-vis absorption and photostability compared to alkyl-substituted cyclohexanones .
Isomerism and Structural Flexibility
The steric profile of substituents dictates isomer distribution and conformational flexibility:
- 2,6-Dimethylcyclohexanone: Exists as a mixture of cis and trans isomers due to lower steric strain, allowing for dynamic chair interconversion .
- This compound: The bulky tert-butyl groups lock the cyclohexanone ring into a single conformation, suppressing isomerization and stabilizing the ketone in a fixed geometry .
- 2,6-Bis(2,4-dimethylbenzylidene)cyclohexanone: Crystallographic studies reveal planar benzylidene moieties that prevent structural rearrangement upon cooling, unlike chloro-substituted analogues .
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